molecular formula C25H22FN5O2S B12049036 N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12049036
M. Wt: 475.5 g/mol
InChI Key: SAQPVOKQLGLXFH-WPWMEQJKSA-N
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Preparation Methods

The synthesis of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions to yield the final product . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently.

Chemical Reactions Analysis

N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the fluorophenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of functional groups, which confer specific reactivity and potential biological activity.

Properties

Molecular Formula

C25H22FN5O2S

Molecular Weight

475.5 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22FN5O2S/c1-17(18-8-12-20(26)13-9-18)27-28-23(32)16-34-25-30-29-24(19-10-14-22(33-2)15-11-19)31(25)21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+

InChI Key

SAQPVOKQLGLXFH-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)F

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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